molecular formula C16H30O6 B8192962 1,6-Bis(1-propoxyethyl) hexanedioate

1,6-Bis(1-propoxyethyl) hexanedioate

Cat. No.: B8192962
M. Wt: 318.41 g/mol
InChI Key: BCXRRKNFEGFBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Bis(1-propoxyethyl) hexanedioate is an organic compound with the molecular formula C16H30O6 It is a diester derived from hexanedioic acid and 1-propoxyethanol

Preparation Methods

1,6-Bis(1-propoxyethyl) hexanedioate is typically synthesized through an esterification reaction. The synthetic route involves the reaction of hexanedioic acid with 1-propoxyethanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1,6-Bis(1-propoxyethyl) hexanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,6-Bis(1-propoxyethyl) hexanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be utilized in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: It is used in the production of plasticizers, which enhance the flexibility and durability of plastics.

Mechanism of Action

The mechanism of action of 1,6-Bis(1-propoxyethyl) hexanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo hydrolysis to release hexanedioic acid and 1-propoxyethanol, which can then participate in various metabolic pathways. The ester groups in the compound can also interact with enzymes, leading to the formation of intermediate products that exert specific effects.

Comparison with Similar Compounds

1,6-Bis(1-propoxyethyl) hexanedioate can be compared with other similar compounds, such as:

    1,6-Bis(2-methoxyethyl) hexanedioate: This compound has methoxyethyl groups instead of propoxyethyl groups, which may result in different chemical properties and applications.

    1,6-Bis(1-ethoxyethyl) hexanedioate:

    1,6-Bis(1-butoxyethyl) hexanedioate: The butoxyethyl groups may provide different physical and chemical characteristics compared to propoxyethyl groups.

Properties

IUPAC Name

bis(1-propoxyethyl) hexanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6/c1-5-11-19-13(3)21-15(17)9-7-8-10-16(18)22-14(4)20-12-6-2/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXRRKNFEGFBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)OC(=O)CCCCC(=O)OC(C)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.